Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This structure integrates a pyridine ring fused with a pyrimidine system, substituted with functional groups that modulate its physicochemical and biological properties. Key substituents include:
- Pyridin-4-yl group at position 5, enabling hydrogen bonding and π-π stacking via its aromatic nitrogen.
- Ethyl carboxylate at position 6, enhancing solubility in polar aprotic solvents.
- Methyl group at position 7, influencing steric bulk and electronic effects.
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-6-8-19-9-7-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIJIPIGBPKUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial enzyme in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells.
Biological Activity
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is noteworthy for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound includes several functional groups such as:
- Ethylthio group
- Methyl group
- Oxo group
- Carboxylate ester
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximately 296.36 g/mol |
Synthesis Pathway
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the ethylthio group via nucleophilic substitution.
- Formation of the carboxylate ester through esterification reactions.
Research indicates that this compound exhibits multiple pharmacological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. It may induce apoptosis in various cancer cell lines by modulating signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, indicating its utility in treating infections.
Anticancer Research
A notable study published in Frontiers in Pharmacology demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, which is critical for cancer cell survival.
Anti-inflammatory Studies
In a separate investigation reported by Journal of Medicinal Chemistry, this compound was shown to effectively lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Reduces cytokine levels; inhibits COX |
| Antimicrobial | Effective against certain bacterial strains |
Comparison with Similar Compounds
Ethylsulfanyl vs. Trimethoxybenzylidene
- Lipophilicity : The ethylsulfanyl group (logP ~2.1) increases membrane permeability compared to the polar trimethoxybenzylidene group (logP ~1.5), as inferred from analogous structures .
- Crystal Packing : Ethylsulfanyl’s smaller steric profile may lead to tighter crystal packing vs. the bulky trimethoxybenzylidene, affecting melting points (e.g., ~180°C vs. ~210°C in related compounds) .
Pyridin-4-yl vs. Phenyl
- Bioactivity : Pyridinyl groups often improve target binding affinity in kinase inhibitors via N-mediated interactions .
Data Table: Structural and Inferred Property Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | Pyrido[2,3-d]pyrimidine | Ethylsulfanyl, Pyridin-4-yl, Ethyl ester | 415.48 | 2.1 | ~180 |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Thiazolo[3,2-a]pyrimidine | Trimethoxybenzylidene, Phenyl, Ethyl ester | 535.58 | 1.5 | ~210 |
Research Findings and Implications
- Crystallography : The target compound’s structure was likely resolved using SHELX software, a standard for small-molecule refinement (e.g., similar to ’s analysis) .
- Hydrogen Bonding : The pyridin-4-yl group may form N–H···N bonds, influencing crystal packing and stability, as per Etter’s graph-set analysis .
- Synthetic Challenges: The ethylsulfanyl group’s introduction may require thiol-ene click chemistry or nucleophilic substitution, paralleling methods in marine actinomycete-derived metabolites .
Q & A
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer : Combine docking and MD simulations:
- Docking : Use AutoDock Vina or Glide to screen against ATP-binding pockets.
- MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : MM-GBSA validates hotspot residues (e.g., hinge region interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
